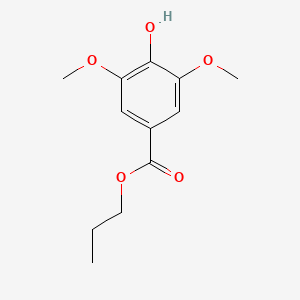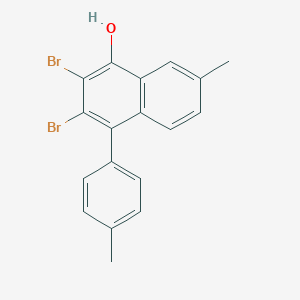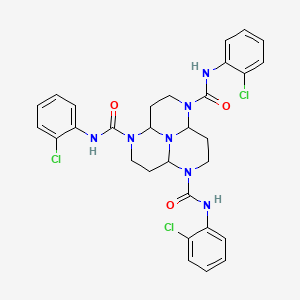![molecular formula C12H15BrO B14452610 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene CAS No. 73244-35-6](/img/structure/B14452610.png)
1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene is an organic compound characterized by a brominated pentenyl side chain attached to a methoxy-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene typically involves the following steps:
Bromination of Pentene: The starting material, 5-pentene, undergoes bromination to introduce a bromine atom at the desired position.
Formation of the Benzene Derivative: The brominated pentene is then reacted with 4-methoxybenzene under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a simpler hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[(E)-5-chloropent-2-en-2-yl]-4-methoxybenzene: Similar structure with a chlorine atom instead of bromine.
1-[(E)-5-fluoropent-2-en-2-yl]-4-methoxybenzene: Contains a fluorine atom instead of bromine.
1-[(E)-5-iodopent-2-en-2-yl]-4-methoxybenzene: Features an iodine atom instead of bromine.
Uniqueness: 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
Propriétés
Numéro CAS |
73244-35-6 |
|---|---|
Formule moléculaire |
C12H15BrO |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene |
InChI |
InChI=1S/C12H15BrO/c1-10(4-3-9-13)11-5-7-12(14-2)8-6-11/h4-8H,3,9H2,1-2H3/b10-4+ |
Clé InChI |
UCIUOBMDYYAHPU-ONNFQVAWSA-N |
SMILES isomérique |
C/C(=C\CCBr)/C1=CC=C(C=C1)OC |
SMILES canonique |
CC(=CCCBr)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


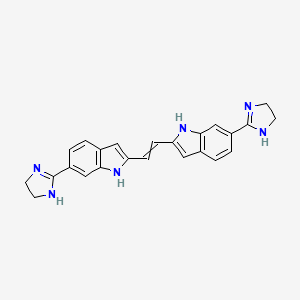
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
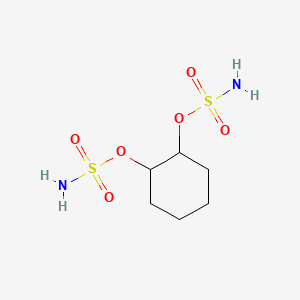
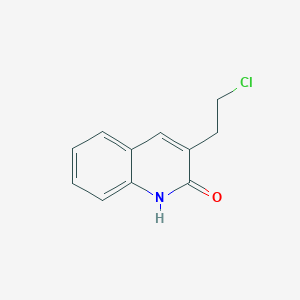

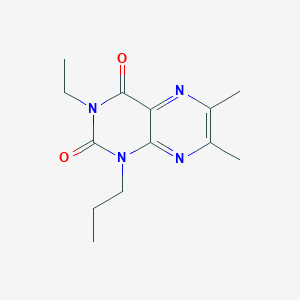
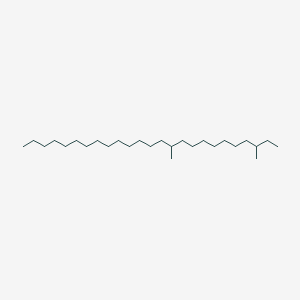
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
